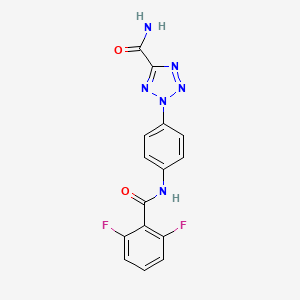

5-氨基-1-(3-溴-4-甲氧基苯甲基)-N-(3,4-二氟苯基)-1H-1,2,3-噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

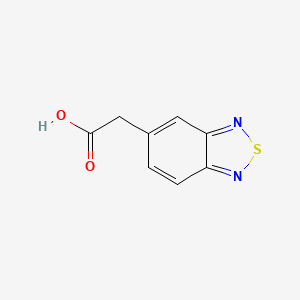

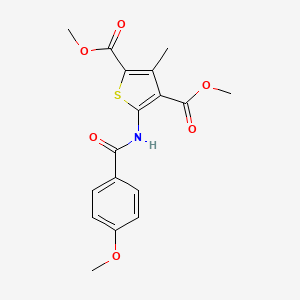

The compound 5-amino-1-(3-bromo-4-methoxybenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Triazole derivatives are often used as scaffolds for the development of new drugs due to their stability and versatile binding properties.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. One such method involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce 5-amino-1,2,3-triazole-4-carboxylates, which can serve as precursors for further functionalization . This method allows for the preparation of triazole-containing compounds with high regiocontrol, which is crucial for obtaining the desired biological activity.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to modulate the compound's properties. The crystal structure and tautomeric interconversion of a related triazole compound were studied using single crystal X-ray diffraction and Density Functional Theory (DFT) calculations, revealing that the molecule predominantly exists in a specific conformation and crystallizes in the triclinic system . This information is valuable for understanding the binding mechanisms and mode of action of triazole-based drugs.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used to introduce different substituents onto the triazole ring. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved multiple steps, including regioselective substitution reactions, to achieve the desired product . These reactions are essential for the design and synthesis of triazole compounds with specific biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazole ring. These properties are critical for the compound's suitability as a drug candidate, affecting its bioavailability and pharmacokinetics. The enzymatic assay measurements of a related triazole compound showed moderate enzyme inhibition potential, indicating the relevance of these properties in the biological activity of the compound .

科学研究应用

Solid-Phase Synthesis of Peptides

Albericio和Bárány(2009)进行的研究专注于开发用于C-末端肽酰胺固相合成的聚合物支持的苄胺。他们证明了这些化合物,类似于5-氨基-1-(3-溴-4-甲氧基苄基)-N-(3,4-二氟苯基)-1H-1,2,3-三唑-4-羧酰胺的结构,对于合成类似于四胃素和甲硫氨酸-恩啡肽酰胺的肽非常有效。这项工作突显了这些化合物在肽合成中的潜力,特别是在医学和生物化学研究中(Albericio & Bárány, 2009)。

抗癌研究

Bekircan等人(2008)探索了4-氨基-3-(对甲氧基苄基)-4,5-二氢-1,2,4-三唑-5-酮衍生物的合成,这些衍生物在结构上类似于所讨论的化合物。他们研究了这些衍生物对各种癌细胞系的抗癌性能,展示了它们作为新型抗癌药物的潜力(Bekircan et al., 2008)。

抗菌应用

Bektaş等人(2007)的研究专注于新型1,2,4-三唑衍生物的合成和抗菌活性。这些化合物与5-氨基-1-(3-溴-4-甲氧基苄基)-N-(3,4-二氟苯基)-1H-1,2,3-三唑-4-羧酰胺具有相似的核心结构,对各种微生物显示出良好至中等的活性,表明它们在开发新型抗菌剂中的潜力(Bektaş等人,2007)。

分子和电子分析

Beytur和Avinca(2021)对杂环三唑化合物的分子和电子性质进行了研究。他们提供了这些化合物的电子性质、非线性光学性质和光谱分析的见解,这对于理解这些化合物在各种生物和化学环境中的相互作用至关重要(Beytur & Avinca, 2021)。

作用机制

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

属性

IUPAC Name |

5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrF2N5O2/c1-27-14-5-2-9(6-11(14)18)8-25-16(21)15(23-24-25)17(26)22-10-3-4-12(19)13(20)7-10/h2-7H,8,21H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLYYCZSXPGDEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrF2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(3-bromo-4-methoxybenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2500489.png)

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)

![2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2500502.png)

![4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline;dihydrochloride](/img/structure/B2500503.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2500505.png)

![methyl (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B2500508.png)